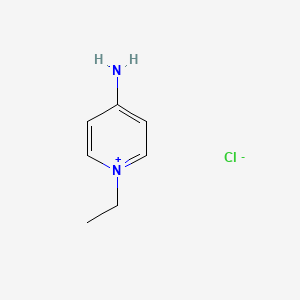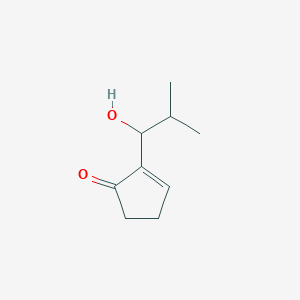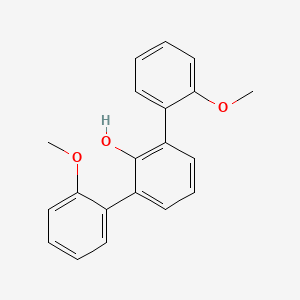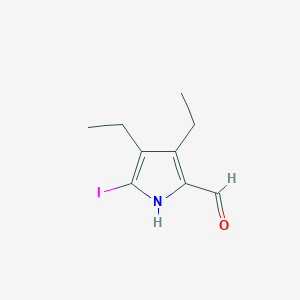
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 4, an iodine atom at position 5, and an aldehyde group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.
化学反应分析
Types of Reactions
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring structure allows for π-π interactions with aromatic residues in biological targets .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups and no iodine atom.
5-Iodo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl groups at positions 3 and 4.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is unique due to the combination of ethyl groups, an iodine atom, and an aldehyde group on the pyrrole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
130248-86-1 |
|---|---|
分子式 |
C9H12INO |
分子量 |
277.10 g/mol |
IUPAC 名称 |
3,4-diethyl-5-iodo-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H12INO/c1-3-6-7(4-2)9(10)11-8(6)5-12/h5,11H,3-4H2,1-2H3 |
InChI 键 |
MHXKVPXIOBVITO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1CC)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
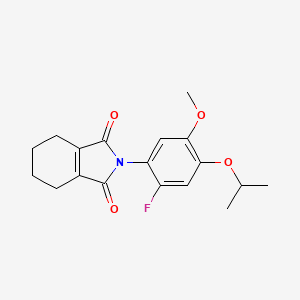
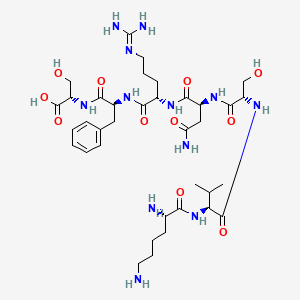
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
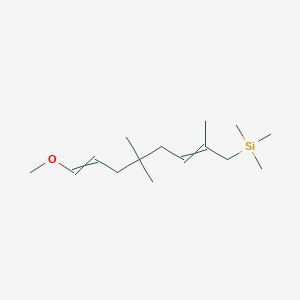
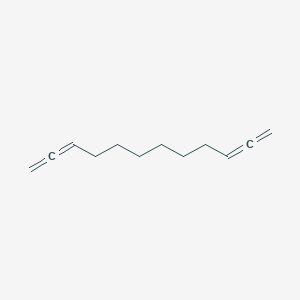

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
